![molecular formula C9H15N3 B3216727 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1172530-74-3](/img/structure/B3216727.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Overview
Description
“N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C9H15N3 . It is a research chemical and not much information is available about it .
Molecular Structure Analysis
The molecular structure of “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” consists of a pyrazole ring attached to a cyclopropane ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms and the cyclopropane ring is a three-membered carbon ring .Physical And Chemical Properties Analysis
“N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” has a molecular weight of 165.24 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have explored the potential of pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine , as antileishmanial agents. In vitro studies demonstrated that compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy by revealing favorable interactions with the target enzyme Lm-PTR1.
Antimalarial Properties
Malaria remains a global health challenge. The same pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents . Given the limited arsenal of effective antimalarials, these findings are promising.
Antibacterial Potential
While not explicitly studied for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine , pyrazole scaffolds are known for their antibacterial properties . Researchers may explore this compound’s antibacterial activity against specific pathogens.
Herbicidal Applications
Pyrazoles have also been studied as herbicides. While not a primary focus, investigating the herbicidal potential of this compound could yield interesting results.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-10-9-3-4-9/h6-7,9-10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMOPZUFTXYUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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